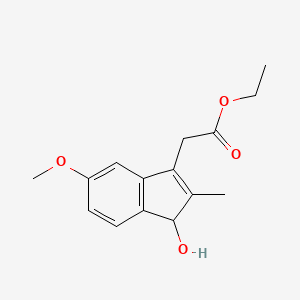
Ethyl (1-hydroxy-5-methoxy-2-methyl-1H-inden-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (1-hydroxy-5-methoxy-2-methyl-1H-inden-3-yl)acetate is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine
Preparation Methods
The synthesis of Ethyl (1-hydroxy-5-methoxy-2-methyl-1H-inden-3-yl)acetate can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyphenylhydrazine hydrochloride with ethyl levulinate . The reaction typically requires specific conditions such as the presence of a catalyst and controlled temperature to ensure the desired product is obtained in good yield.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Ethyl (1-hydroxy-5-methoxy-2-methyl-1H-inden-3-yl)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve halogenating agents or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl (1-hydroxy-5-methoxy-2-methyl-1H-inden-3-yl)acetate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antiviral, anti-inflammatory, and anticancer properties . In medicine, it may serve as a lead compound for the development of new therapeutic agents.
In the industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique structural features make it a valuable intermediate in various synthetic pathways.
Mechanism of Action
The mechanism of action of Ethyl (1-hydroxy-5-methoxy-2-methyl-1H-inden-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
The exact molecular targets and pathways involved can vary depending on the specific application and context. Further research is needed to fully elucidate the detailed mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
Ethyl (1-hydroxy-5-methoxy-2-methyl-1H-inden-3-yl)acetate can be compared with other similar compounds such as indole-3-acetic acid derivatives and other indole-based compounds . These compounds share some structural similarities but may differ in their specific functional groups and biological activities.
For example, indole-3-acetic acid is a well-known plant hormone with growth-regulating properties, while this compound may have more diverse applications in medicine and industry
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structural features, diverse chemical reactivity, and wide range of applications make it a valuable subject of study and utilization.
Properties
CAS No. |
468712-97-2 |
|---|---|
Molecular Formula |
C15H18O4 |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
ethyl 2-(3-hydroxy-6-methoxy-2-methyl-3H-inden-1-yl)acetate |
InChI |
InChI=1S/C15H18O4/c1-4-19-14(16)8-12-9(2)15(17)11-6-5-10(18-3)7-13(11)12/h5-7,15,17H,4,8H2,1-3H3 |
InChI Key |
MPBHKGWFFIULTO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C(C2=C1C=C(C=C2)OC)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


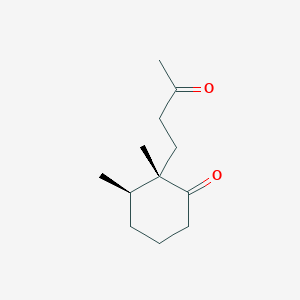
![2-Methyl-2-[(propan-2-yl)oxy]-1,2-thiasilolane](/img/structure/B14255248.png)
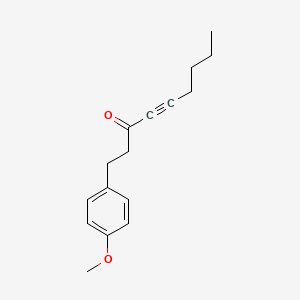
![Glycine, N-[(6-butoxy-3-hydroxy-2-quinolinyl)carbonyl]-](/img/structure/B14255260.png)
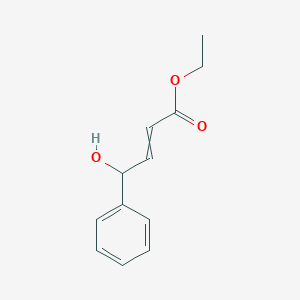
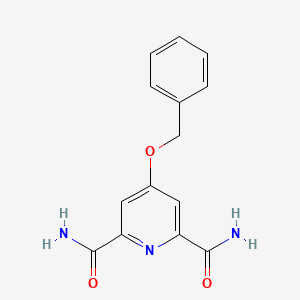
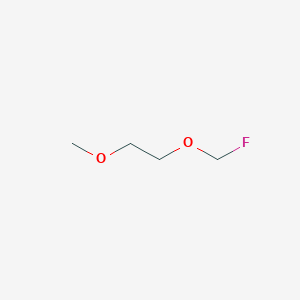
![N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14255278.png)
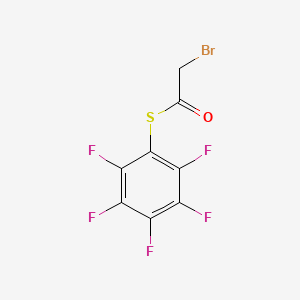
![4-[(Undec-10-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B14255290.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-[(3-hydroxyphenyl)methylideneamino]benzamide](/img/structure/B14255295.png)

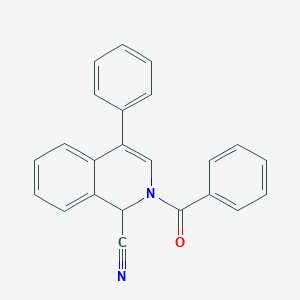
![6-Oxabicyclo[3.2.0]heptan-7-one](/img/structure/B14255310.png)
